molecular formula C22H37NO B14733961 2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol CAS No. 5427-76-9

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol

Cat. No.: B14733961
CAS No.: 5427-76-9
M. Wt: 331.5 g/mol
InChI Key: MCVLAFQTTBBICT-UHFFFAOYSA-N
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Description

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a cyclohexyl group, a diethylamino group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol typically involves multiple steps, starting from readily available starting materialsThe final step involves the addition of a 2-methylbutan-2-yl group under specific reaction conditions, such as the use of a strong base and an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-4-(2-methylbutan-2-yl)phenol: Lacks the diethylamino group, resulting in different chemical and biological properties.

    6-[(Diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol: Lacks the cyclohexyl group, affecting its overall reactivity and applications.

Uniqueness

2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5427-76-9

Molecular Formula

C22H37NO

Molecular Weight

331.5 g/mol

IUPAC Name

2-cyclohexyl-6-(diethylaminomethyl)-4-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C22H37NO/c1-6-22(4,5)19-14-18(16-23(7-2)8-3)21(24)20(15-19)17-12-10-9-11-13-17/h14-15,17,24H,6-13,16H2,1-5H3

InChI Key

MCVLAFQTTBBICT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CN(CC)CC

Origin of Product

United States

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